

Azocarmine B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Azocarmine B

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This in-depth technical guide provides a comprehensive overview of **Azocarmine B**, a synthetic dye widely utilized in histological and cytological staining. This document details its core properties, specifications, and established experimental protocols, offering a valuable resource for laboratory applications.

Core Properties and Specifications

Azocarmine B, also known as Acid Red 103 or C.I. 50090, is a red anionic dye valued for its ability to stain acidic cellular components.^{[1][2]} It is an organic sodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid.^{[3][4][5]} While often used interchangeably with Azocarmine G, **Azocarmine B** is noted to be more soluble in water.^[6]

The following tables summarize the key quantitative data for **Azocarmine B**:

Table 1: Chemical and Physical Properties of **Azocarmine B**

Property	Value	References
Synonyms	Acid Red 103, C.I. 50090, Rosinduline 2B	[1][7]
CAS Number	25360-72-9	[1][3]
Molecular Formula	C ₂₈ H ₁₇ N ₃ Na ₂ O ₉ S ₃	[1][4]
Molecular Weight	681.62 g/mol	[1][3][4]
Appearance	Dark red to brown powder	[8][9][10]
Melting Point	≥300 °C	[3][7]
Solubility in Water	Soluble, resulting in a blue-ray red solution	[2][3][7]
Solubility in Ethanol	Moderate	[6]
Absorption Maximum (λ _{max})	510 - 523 nm in water	[6][10]

Experimental Protocols

Azocarmine B is a primary component of the AZAN trichrome staining method, developed by Heidenhain, which is used to differentiate cell nuclei, cytoplasm, collagen, and muscle tissue.

Preparation of Azocarmine B Staining Solution (0.1% acidic solution)

Reagents and Materials:

- **Azocarmine B** powder
- Distilled water
- Glacial acetic acid

Procedure:

- Weigh 0.1 g of **Azocarmine B** powder.[11]

- In a flask, dissolve the **Azocarmine B** in 100 ml of distilled water.
- Heat the solution briefly until it boils, then allow it to cool to room temperature.[\[11\]](#)
- Filter the cooled solution.[\[11\]](#)
- Add 1 ml of glacial acetic acid to the filtered solution.[\[11\]](#) The addition of acetic acid acidifies the solution, which enhances the binding affinity of **Azocarmine B** to acidic cellular components.[\[2\]](#)[\[12\]](#)

Note: For **Azocarmine B**, some protocols suggest using a higher concentration of 0.25 to 1 g of the dye.[\[11\]](#)[\[13\]](#) The optimal concentration may vary depending on the specific tissue and desired staining intensity.

AZAN Trichrome Staining Protocol (Heidenhain's Method)

This protocol is intended for paraffin-embedded tissue sections.

Reagents and Materials:

- **Azocarmine B** staining solution (prepared as above)
- Aniline alcohol solution (0.1 ml aniline in 100 ml of 96% ethanol)[\[11\]](#)
- Acetic acid-ethanol (1 ml glacial acetic acid in 100 ml of 96% ethanol)[\[11\]](#)
- 5% Phosphotungstic acid or Phosphomolybdic acid solution[\[11\]](#)
- Aniline Blue-Orange G solution (0.5 g Aniline Blue and 2 g Orange G dissolved in 100 ml distilled water with 8 ml glacial acetic acid, boiled, cooled, and filtered)[\[11\]](#)
- Xylene
- Ethanol (descending and ascending series)
- Mounting medium

Procedure:

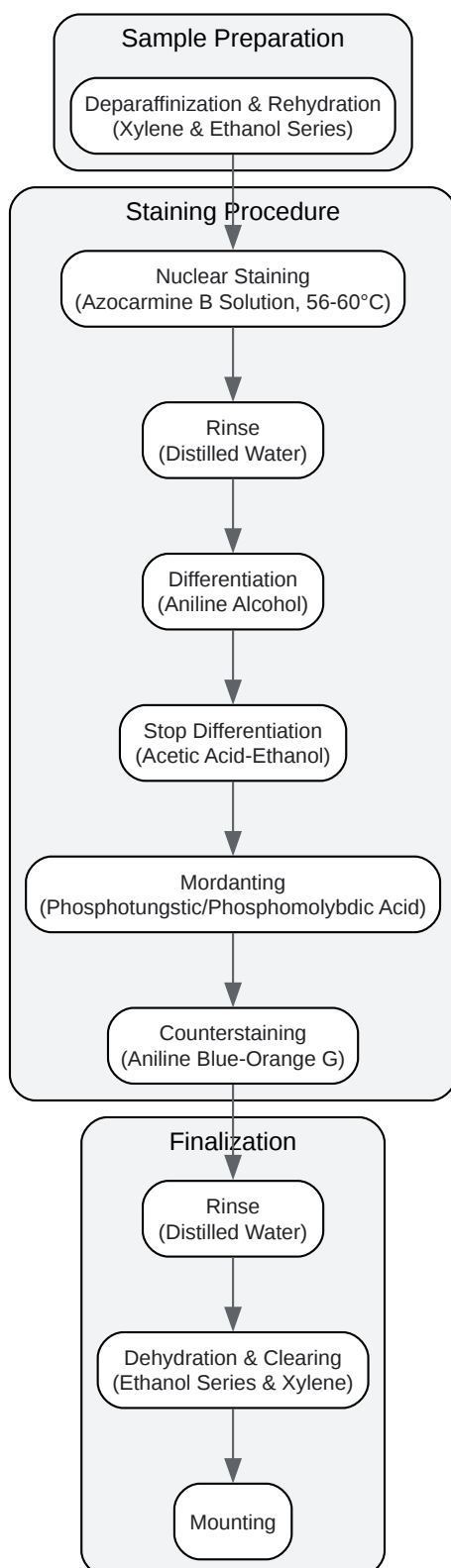
- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a descending series of ethanol concentrations to distilled water.
- **Nuclear Staining:** Stain with the prepared **Azocarmine B** solution in a 56-60°C oven for 20-60 minutes.
- **Rinsing:** Briefly rinse in distilled water.
- **Differentiation:** Differentiate with aniline alcohol solution until cytoplasm is pale pink and nuclei are clearly defined.[\[14\]](#)
- **Stop Differentiation:** Stop the differentiation process with acetic acid-ethanol for about 1 minute.[\[11\]](#)
- **Mordanting:** Treat with 5% phosphotungstic acid or phosphomolybdic acid for 1-2 hours. This step removes the Azocarmine from the collagen.
- **Counterstaining:** Stain with Aniline Blue-Orange G solution for 1-3 hours.
- **Dehydration and Mounting:** Quickly rinse in distilled water, dehydrate rapidly through an ascending series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Expected Staining Results:

- **Nuclei:** Bright red
- **Cytoplasm:** Pink to red
- **Muscle:** Red to orange
- **Collagen and Mucin:** Blue
- **Erythrocytes:** Red

Visualized Experimental Workflow

The following diagram illustrates the key stages of the AZAN trichrome staining protocol.



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Caption: Workflow of the AZAN Trichrome Staining Method.

Safety and Handling

Azocarmine B is considered a hazardous substance.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[16]

Precautionary Measures:

- Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[16]
- Handling: Avoid breathing dust and ensure adequate ventilation.[16] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.[16]

Always consult the Safety Data Sheet (SDS) for complete safety information before use.[15][16][17]

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